2,4,5-T-1-octyl ester
Description
Historical Context of 2,4,5-Trichlorophenoxyacetic Acid Herbicides and their Esters
The development of chlorophenoxyacetic acid herbicides in the 1940s marked a revolution in agricultural practices. ebsco.comnih.gov These synthetic auxins could selectively control broadleaf weeds, significantly boosting crop yields and reducing the labor-intensive and costly process of manual or mechanical weeding. ebsco.com
Developed in the 1940s, 2,4,5-T was synthesized from the reaction of 2,4,5-trichlorophenol (B144370) and chloroacetic acid. wikipedia.org It quickly became a widely used herbicide in the agricultural and forestry sectors due to its effectiveness against woody plants and broadleaf weeds. nih.govrupahealth.com By the early 1970s, it was one of the most prevalent herbicides in the United States. nih.gov Formulations often used esters of 2,4,5-T, such as butyl or octyl esters, because they were more potent and readily absorbed by plant foliage. coresta.orgscionresearch.com The development of longer-chain ester forms, like the octyl ester, also aimed to reduce volatility, increasing their effectiveness in warmer conditions. coresta.org The widespread use of 2,4,5-T continued until the late 1970s and 1980s, when concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), led to severe restrictions and bans in many countries, including the United States. nih.govwikipedia.orgpic.int
The military application of 2,4,5-T esters is most famously associated with the Vietnam War and the herbicidal warfare program, Operation Ranch Hand. wikipedia.org The primary defoliant used was Agent Orange, a 50/50 mixture of the n-butyl esters of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgwikipedia.org
Due to a shortage in the supply of n-butanol needed for the production of the n-butyl ester of 2,4,5-T, the U.S. military introduced a variant known as Agent Orange II. vietnamwar.govt.nzarmy.mil In this formulation, the n-butyl ester of 2,4,5-T was substituted with the iso-octyl ester of 2,4,5-T. army.milnih.gov Between 1968 and early 1969, approximately 3.6 million liters of Agent Orange II were shipped to South Vietnam. army.mil The formulation for Agent Orange II specified 50% by weight of the isooctyl ester of 2,4,5-T. nih.gov This use in a major military defoliation program underscores the historical significance of this specific ester.
Interactive Data Table: Comparison of Agent Orange Formulations
| Feature | Agent Orange | Agent Orange II |
| 2,4,5-T Component | n-butyl ester | iso-octyl ester |
| 2,4-D Component | n-butyl ester | iso-octyl ester |
| Primary Reason for Use | Primary defoliant | Alternative due to n-butanol shortages |
| Period of Use | 1962-1971 | 1968-1969 |
| Contaminant | 2,3,7,8-TCDD | 2,3,7,8-TCDD |
Academic and Research Significance of 2,4,5-T-1-Octyl Ester
The academic interest in this compound and other related esters stems from the need to understand their environmental behavior, persistence, and comparative efficacy. Research has shown that different ester formulations exhibit different properties. For instance, a study comparing the iso-octyl ester and the butyl ester of 2,4,5-T found the iso-octyl ester to be more effective in controlling the target weed, gorse, while being less damaging to radiata pine seedlings. scionresearch.com
The ester form of the herbicide is readily absorbed by plant tissues and is then hydrolyzed to the acid form, which is the active herbicidal agent. tandfonline.com The subsequent breakdown in soil, vegetation, and water leads to the formation of 2,4,5-trichlorophenol (2,4,5-TCP). tandfonline.com Studies have focused on tracking the residues of the original ester, the resulting acid, and 2,4,5-TCP in the environment to determine their persistence. tandfonline.comoregonstate.edu For example, after an aerial application of a 2,4,5-T iso-octyl ester, residues were found to decline sharply within the first month, with a mean half-life of about two weeks on vegetation. inchem.org This research is crucial for assessing the environmental exposure and fate of the compound.
Overview of Key Research Areas and Challenges
Research on this compound is part of a larger body of work on phenoxy herbicides, with several key areas and challenges:
Environmental Fate and Persistence: A primary research focus is determining how long 2,4,5-T esters and their degradation products persist in different environmental compartments like soil, water, and vegetation. tandfonline.comoregonstate.eduoregonstate.edu Challenges include accounting for factors like spray drift, which can lead to a significant loss of the applied herbicide from the target area, and understanding the slow degradation rate of subsequent products like 2,4,5-TCP. tandfonline.com
Contamination with TCDD: The most significant challenge in the study of 2,4,5-T and its esters is the inevitable contamination with TCDD, a byproduct of the manufacturing process. nih.govpic.int Early production methods resulted in batches with high levels of TCDD, complicating the assessment of the herbicide's own properties. wikipedia.org Separating the effects of 2,4,5-T from its highly toxic contaminant remains a central issue in historical and ongoing research. coresta.org
Analytical Methods: Accurately detecting and quantifying low concentrations of 2,4,5-T esters and TCDD in environmental samples is a complex analytical challenge. Research has involved developing and refining methods like gas chromatography (GC) and high-pressure liquid chromatography (HPLC) to analyze residues. nih.govresearchgate.net
Comparative Toxicology of Esters: Understanding the relative toxicity and environmental impact of different ester formulations (e.g., short-chain vs. long-chain esters like butyl vs. octyl) is an important research area. scionresearch.comoregonstate.edupublications.gc.ca Ester formulations are generally more toxic to aquatic life than amine salt formulations, highlighting the need for formulation-specific research. publications.gc.ca
Structure
3D Structure
Properties
IUPAC Name |
octyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3O3/c1-2-3-4-5-6-7-8-21-16(20)11-22-15-10-13(18)12(17)9-14(15)19/h9-10H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWISAHTAQYMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180915 | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2630-15-1 | |
| Record name | Octyl 2-(2,4,5-trichlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl (2,4,5-trichlorophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Pathways and Contaminant Profiles of 2,4,5 T 1 Octyl Ester
Chemical Synthesis Routes for 2,4,5-T-1-Octyl Ester
The primary method for producing this compound is through the direct esterification of its parent acid with the corresponding alcohol. This process is a specific application of broader principles used in the synthesis of phenoxyalkanoic ester herbicides.
The synthesis of this compound is achieved through the chemical reaction of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) with isooctyl alcohol nih.gov. This process, known as esterification, involves reacting the carboxylic acid group of 2,4,5-T with the hydroxyl group of the alcohol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion google.com. While specific parameters for the isooctyl ester are not detailed in the provided results, analogous processes for similar esters, like the 2,4-D isooctyl ester, utilize a solvent such as toluene (B28343) and reflux dehydration to achieve a high yield and purity google.com.
The synthesis of phenoxyalkanoic esters, including this compound, follows well-established chemical principles. The general method involves the esterification of a phenoxyalkanoic acid with an appropriate alcohol nih.govnih.gov. This reaction is a standard procedure in organic chemistry where a carboxylic acid and an alcohol react to form an ester and water.
The parent phenoxyalkanoic acids, such as 2,4,5-T, are themselves synthesized through a multi-step process. This typically begins with the reaction of an alkali metal salt of the corresponding phenol (e.g., sodium 2,4,5-trichlorophenoxide) with an alkali metal salt of a haloalkanoic acid (e.g., sodium chloroacetate) google.comhealthandenvironment.org. The resulting phenoxyalkanoic acid is then isolated and can be esterified with various alcohols to produce a range of esters with different properties nih.govnoaa.gov. For example, low-volatility esters can be produced using alcohols like isooctyl alcohol or butoxyethanol nih.gov.
An alternative, though less direct route to chlorophenoxy esters, involves the direct reaction of a chlorophenol with an appropriate chloroacetic ester nih.gov. However, the esterification of the parent acid is the more commonly cited pathway for compounds like 2,4,5-T esters.
Formation and Characterization of Impurities
A significant concern in the production of 2,4,5-T and its esters is the inevitable formation of highly toxic contaminants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The presence of this and other impurities necessitates rigorous methods for quantification and purity assessment of the final technical product.
The formation of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is not a result of the esterification process itself, but rather an unavoidable side reaction during the synthesis of the precursor chemical, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) google.comcoresta.org. 2,4,5-TCP is manufactured by reacting 1,2,4,5-tetrachlorobenzene with an alkali, such as sodium hydroxide, at high temperatures healthandenvironment.orgpic.int. If the reaction temperature during this step is not strictly controlled and rises above 160°C, two molecules of the resulting sodium 2,4,5-trichlorophenoxide can condense to form TCDD bris.ac.ukwikipedia.org.
Consequently, all commercial preparations of 2,4,5-T and its esters are contaminated with TCDD to varying degrees, as it is impossible to produce 2,4,5-T without some level of TCDD contamination healthandenvironment.orgpic.int. The concentration of this impurity has varied significantly over time and with different manufacturing practices.
| Manufacturing Era | Typical TCDD Contamination Levels |
| Uncontrolled (e.g., 1950s-1960s) | As high as 30-40 ppm; some samples over 1000 ppb pic.intgezondheidsraad.nl |
| Later Production Standards | Typically limited to 0.05 ppm pic.int |
| Modern Production Methods | Can be reduced to 0.01 ppm or less pic.int |
This table summarizes the varying levels of TCDD contamination found in 2,4,5-T formulations based on manufacturing controls.
Research has confirmed that TCDD is a dense, relatively insoluble organic compound that would have preferentially concentrated in the organic sludge phase of historical manufacturing processes researchgate.net.
Assessing the purity of technical grade this compound and quantifying its impurities, particularly TCDD, requires sophisticated analytical methods. Technical grade 2,4,5-T is generally around 94% pure active ingredient pic.int. The remaining percentage consists of manufacturing impurities.
For regulatory and safety purposes, a "5-Batch Analysis" is a standard requirement for verifying the composition of a technical grade active substance (TGAS) used in pesticides agropages.com. This process involves:
Screening: Preliminary analysis to identify all components present at levels above 0.1%.
Quantification: Determining the precise amount of the active ingredient and all "significant" (present above 0.1%) and "relevant" (toxicologically significant at any level) impurities across at least five representative production batches agropages.com.
Validation: Ensuring the analytical methods used are accurate and reliable.
Environmental Fate and Transformation Dynamics of 2,4,5 T 1 Octyl Ester
Hydrolysis Mechanisms and Kinetics
Hydrolysis represents a critical transformation pathway for 2,4,5-T-1-octyl ester in the environment, leading to the formation of the more mobile and herbicidally active 2,4,5-T acid and 1-octanol. The rate of this process is significantly influenced by the environmental matrix, pH, temperature, and the presence of organic matter.
In terrestrial environments, the hydrolysis of this compound is a relatively rapid process. Research indicates that in moist soils, the ester can be completely converted to its corresponding acid within 24 to 48 hours. nih.gov This swift transformation is attributed to both microbial activity and abiotic chemical reactions catalyzed by soil constituents.
The pH of the soil plays a crucial role in the rate of hydrolysis. In acidic soils, the reaction is thought to be catalyzed by soil surfaces, leading to an accelerated breakdown of the ester. nih.gov Conversely, in basic soils, the hydrolysis rate may decrease. The rapid hydrolysis in soil environments suggests that the persistence of the ester form is short-lived, with the environmental fate being largely dictated by the subsequent behavior of the 2,4,5-T acid.
Table 1: Hydrolysis of 2,4,5-T-isooctyl ester in Various Soil Types
| Soil Type | pH | Time (hours) | Remaining Ester (%) |
| Sandy Loam | 5.6 | 24 | < 6% |
| Clay Loam | 6.8 | 24 | Not Detected |
| Silt Loam | 7.3 | 48 | Not Detected |
| Fine Sandy Loam | 5.8 | 48 | Not Detected |
Data synthesized from studies on the hydrolysis of 2,4,5-T isooctyl ester in different soil conditions. nih.gov
In aquatic environments, the hydrolysis of this compound is generally slower than in soil and is highly dependent on the chemical and physical properties of the water. The process is sensitive to pH, with the rate being catalyzed by both acidic and basic conditions. nih.gov At a neutral pH of 7, the hydrolysis half-life of similar phenoxy acid esters can be in the order of weeks. nih.gov
Temperature is another critical factor, with higher temperatures generally leading to faster hydrolysis rates. This is due to the increased kinetic energy of the molecules, which enhances the frequency and energy of collisions leading to reaction.
Table 2: Estimated Hydrolysis Half-lives of 2,4,5-T Esters in Water
| Ester | pH | Temperature (°C) | Half-life (days) |
| Isobutyl ester | 7.4 | 20 | 10.2 |
| n-Amyl ester | 7.4 | 20 | 8.4 |
| Butoxyethyl ester | 7.0 | 25 | 8.75 |
| Butoxyethyl ester | 8.0 | 25 | 0.875 |
| Butoxyethyl ester | 9.0 | 25 | 0.0875 |
Data for isobutyl and n-amyl esters from studies on 2,4,5-T. nih.gov Data for butoxyethyl ester is estimated for a related 2,4,5-T ester. semanticscholar.org
The structure of the alcohol moiety of the ester plays a significant role in its hydrolytic stability. Generally, the rate of hydrolysis of phenoxy acid esters decreases with increasing chain length and branching of the alcohol group. nih.gov This is attributed to steric hindrance, where larger and more branched alcohol groups impede the approach of water molecules to the ester linkage, thus slowing down the reaction.
For instance, studies on various 2,4,5-T esters have shown that the half-life in water increases with the complexity of the alcohol component. nih.gov This suggests that the 1-octyl ester of 2,4,5-T would be more persistent in aquatic environments compared to its shorter-chain counterparts like the methyl or ethyl esters, assuming all other conditions are equal.
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is another significant pathway for the transformation of this compound in the environment, particularly in sunlit surface waters and on the surfaces of treated vegetation.
The ester of 2,4,5-T is capable of absorbing ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the excitation of the molecule and subsequent chemical reactions, resulting in its degradation. The primary photochemical process involves the cleavage of the ester bond, leading to the formation of 2,4,5-T acid and other byproducts. The rate and extent of photodegradation are dependent on the intensity and wavelength of UV radiation, as well as the presence of other photosensitizing agents in the environment.
The primary and most well-documented byproduct of the photodegradation of 2,4,5-T and its esters is 2,4,5-trichlorophenol (B144370). nih.gov This is formed through the cleavage of the ether linkage in the 2,4,5-T molecule. Further degradation of 2,4,5-trichlorophenol can also occur.
Other identified photodegradation byproducts of the parent 2,4,5-T acid, which would be formed upon the initial hydrolysis of the octyl ester, include hydroxylated derivatives. These are formed by the substitution of chlorine atoms on the aromatic ring with hydroxyl groups. nih.gov Mechanistic studies on the photolysis of 2,4,5-T in aqueous solutions have shown that the primary photochemical steps involve both photoionization and the heterolytic cleavage of a carbon-chlorine bond. nih.gov This leads to the formation of various hydroxylated and de-chlorinated products.
Table 3: Identified Photodegradation Byproducts of 2,4,5-T
| Byproduct | Formation Pathway |
| 2,4,5-Trichlorophenol | Cleavage of the ether linkage |
| 4,6-Dichlororesorcinol | Further degradation of 2,4,5-trichlorophenol |
| 4-Chlororesorcinol | Further degradation of 2,4,5-trichlorophenol |
| 2,4,5-Trichloroanisole | Minor product |
| Hydroxylated 2,4,5-T | Substitution of a chlorine atom by a hydroxyl group |
Data compiled from studies on the photodegradation of 2,4,5-T and its esters. nih.gov
Microbial Biotransformation and Biodegradation Processes
The primary mechanism for the dissipation of 2,4,5-T from the environment is microbial degradation. mdpi.com The ester linkage of this compound is typically hydrolyzed, after which a diverse array of soil and water microorganisms can act upon the resulting 2,4,5-trichlorophenoxyacetic acid.
A number of microbial species have been identified with the capability to degrade 2,4,5-T, often utilizing it as a source of carbon and energy. asm.orgfrontiersin.org The efficiency and pathways of this decomposition vary significantly among different microorganisms.
Bacteria are prominent in the degradation of 2,4,5-T. One of the most extensively studied organisms is Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100, which can use 2,4,5-T as its sole carbon source. asm.orgepa.govresearchgate.net Other bacterial genera reported to degrade 2,4,5-T include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org Research on microbial communities from soils historically contaminated with phenoxy herbicides has revealed that consortia dominated by Proteobacteria are particularly effective at breaking down both 2,4-D and 2,4,5-T. frontiersin.org In one study, a community from untreated contaminated soil completely degraded 2,4,5-T within five days. frontiersin.orgresearchgate.net
Fungi also play a significant role in the decomposition of 2,4,5-T. nih.gov The white-rot fungus Rigidoporus sp. FMD21 has demonstrated the ability to degrade the herbicide, a process positively correlated with its laccase activity. nih.gov Additionally, fungal species isolated from herbicide-contaminated soils, such as those belonging to the genera Fusarium and Verticillium, are capable of breaking down 2,4,5-T. nih.gov
| Microorganism Type | Genus/Species | Degradation Capability Noted |
|---|---|---|
| Bacterium | Burkholderia cepacia (AC1100) | Utilizes 2,4,5-T as a sole source of carbon and energy. asm.orgepa.gov |
| Bacterium | Sphingomonas histidinilytica | Isolated from contaminated soil and shown to degrade 2,4,5-T. frontiersin.orgresearchgate.net |
| Bacterium | Bordetella petrii | Isolated from contaminated soil and shown to degrade 2,4,5-T. frontiersin.orgresearchgate.net |
| Bacterium | Bradyrhizobium elkanii | Possesses the ability to degrade 2,4,5-T. nih.gov |
| Fungus | Rigidoporus sp. (FMD21) | Degrades 2,4,5-T, likely utilizing laccase and cytochrome P450 enzymes. nih.gov |
| Fungus | Fusarium sp. | Isolated from contaminated soil and capable of degrading 2,4,5-T. nih.gov |
| Fungus | Verticillium sp. | Isolated from contaminated soil and capable of degrading 2,4,5-T. nih.gov |
The microbial breakdown of the 2,4,5-T molecule is a multi-step enzymatic process. While the complete pathway can vary between species, a general sequence of reactions has been elucidated. The process typically begins with the cleavage of the ether linkage, separating the side chain from the aromatic ring.
In aerobic bacteria like Burkholderia cepacia AC1100, the degradation is initiated by a dioxygenase that attacks the side chain. ethz.chtandfonline.com This is followed by a series of reactions that lead to the formation of 2,4,5-trichlorophenol as a key intermediate. nih.gov Subsequent steps involve the hydroxylation and eventual cleavage of the aromatic ring. The chlorine substituents are removed during this process. nih.gov Key genes involved in this pathway have been identified, such as the tftA gene, which is involved in the initial steps of degradation. frontiersin.org
In fungi, the metabolic process can involve different types of enzymes. For instance, the degradation of 2,4,5-T by Rigidoporus sp. FMD21 appears to involve extracellular enzymes like laccases as well as intracellular cytochrome P450 (CYP) enzymes. nih.gov Laccases are powerful oxidative enzymes that can act on a wide range of aromatic compounds, while CYPs are involved in various transformation pathways. mdpi.comnih.gov
The rate at which microorganisms degrade 2,4,5-T is highly dependent on a range of environmental conditions. These factors can either enhance or inhibit the metabolic activity of the degrading microbial populations.
Temperature and pH: Optimal temperature and pH are critical for enzymatic activity. For example, Pseudomonas cepacia AC1100 exhibits maximum growth and degradation of 2,4,5-T at a temperature of 30°C and a pH of 7.0. asm.org Significant deviation from these optimal conditions, such as temperatures above 40°C or a pH above 8.0, leads to a sharp decline in degradation activity. asm.org
Microbial Community Composition: The existing microbial community in a soil or sediment environment is a crucial determinant of degradation potential. Soils with a history of contamination may harbor adapted microbial communities capable of rapidly degrading the compound. frontiersin.org Studies have shown that the succession of bacterial populations during the degradation process is dynamic, with species from Proteobacteria often dominating in effective degradation scenarios. frontiersin.org
Substrate Concentration: The concentration of 2,4,5-T can also influence its degradation rate. While some microorganisms can tolerate and degrade high concentrations, excessive levels can be inhibitory. P. cepacia AC1100 showed a decreased growth rate at concentrations above 2 mg/ml and no growth beyond 3 mg/ml. asm.org
Oxygen Availability: The known metabolic pathways for the complete mineralization of 2,4,5-T are primarily aerobic, involving enzymes like mono- and dioxygenases that require molecular oxygen. frontiersin.org Therefore, degradation is generally more rapid and complete under aerobic conditions compared to anaerobic environments, where the breakdown may be less efficient and lead to greater persistence. frontiersin.orgnih.gov
| Environmental Factor | Influence on Degradation Rate | Example/Finding |
|---|---|---|
| Temperature | Affects microbial metabolic rates and enzyme kinetics. | Optimal degradation by P. cepacia AC1100 occurs at 30°C. asm.org |
| pH | Impacts enzyme function and nutrient availability. | Optimal degradation by P. cepacia AC1100 occurs at pH 7.0. asm.org |
| Microbial Community | Determines the presence and abundance of degrading organisms. | Communities dominated by Proteobacteria showed rapid 2,4,5-T degradation. frontiersin.org |
| Oxygen | Aerobic conditions are generally required for complete mineralization. | Degradation pathways often involve oxygenases, which require O₂. frontiersin.org |
| Substrate Concentration | High concentrations can be toxic and inhibit microbial activity. | Growth of P. cepacia AC1100 was inhibited at 2,4,5-T concentrations above 2 mg/ml. asm.org |
Environmental Transport and Distribution
Beyond biodegradation, the movement of this compound and its parent acid in the environment is dictated by physical processes such as volatilization and adsorption to soil particles.
The formulation of a phenoxy herbicide significantly affects its potential for volatilization, which is the process of evaporating and moving through the air as a gas. msu.edu Ester formulations, including this compound, are known to be volatile. msu.eduagriculture.vic.gov.au
The 1-octyl ester is classified as a low-volatility ester (LVE). However, this term is relative, and even LVEs can produce significant amounts of volatile vapors, particularly as temperatures rise. agriculture.vic.gov.au When temperatures exceed 95°F (35°C), the vapors from both high- and low-volatility esters can cause off-target injury. nih.gov This volatile vapor drift is an "invisible" form of transport that can occur even after the initial spray application has settled. agriculture.vic.gov.au Under certain atmospheric conditions, such as temperature inversions where cool air is trapped near the ground by a layer of warmer air, these volatile vapors can travel for many kilometers, posing a risk to sensitive non-target areas. agriculture.vic.gov.au Research indicates that under normal use conditions, volatility may represent a more significant potential problem for off-target movement than physical spray drift. msu.edu
Adsorption, the process by which a chemical binds to soil or sediment particles, is a key factor controlling the mobility of 2,4,5-T in the environment. orst.edu When a pesticide is strongly adsorbed, its movement through the soil profile via leaching is reduced. orst.edu
The adsorption of 2,4,5-T is influenced by several soil properties:
Soil Organic Matter: Soils with higher organic matter content exhibit greater adsorption of phenoxy herbicides. researchgate.netcaliforniaagriculture.org Organic matter provides a large, carbon-rich surface area for the chemical to bind to.
Clay Content: The amount and type of clay in a soil also play a role. Clay particles have a large surface area and can possess electrical charges that attract pesticide molecules. orst.educaliforniaagriculture.org
Soil pH: Soil pH is a critical factor. As an acidic herbicide, 2,4,5-T is more strongly adsorbed in soils with lower pH. californiaagriculture.org In more acidic conditions, the molecule is less likely to be in its anionic (negatively charged) form, reducing its repulsion from negatively charged soil particles and thereby increasing adsorption.
Iron Oxides: Research suggests that iron oxides in the soil are also relevant sorbents for phenoxy herbicides. researchgate.net
Leaching Potential and Mobility in Aquatic Systems
The leaching potential and mobility of this compound in aquatic systems are complex phenomena, primarily governed by the compound's rapid transformation into its parent acid, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), and the distinct physicochemical properties of both the ester and the acid. The ester form and its subsequent acid degradate exhibit different behaviors regarding their movement through soil and eventual entry into water systems.
The initial mobility of this compound in the terrestrial environment is low. As an ester, it is insoluble in water but soluble in oils. healthandenvironment.orgpic.int This low water solubility limits its ability to be transported with percolating water through the soil profile. Furthermore, phenoxy herbicide esters tend to adsorb significantly to soil, particularly soil with high organic content. nih.govtaylorfrancis.com The extent and strength of this adsorption increase with the number of carbons in the alcohol component, suggesting that the octyl ester would adsorb strongly. taylorfrancis.com This strong adsorption to soil particles restricts its downward movement, thereby reducing the potential for leaching into groundwater. However, this property may increase its potential for transport via surface runoff, attached to eroded soil particles, especially following significant rainfall events soon after application. juniperpublishers.com
Once hydrolyzed, the mobility of the resulting 2,4,5-T acid becomes the primary concern. In contrast to its ester form, 2,4,5-T acid is sparingly soluble in water and its salts are water-soluble. healthandenvironment.orgpic.int It is considered moderately mobile in both sandy and clay soils. healthandenvironment.orgpic.int The potential for leaching is highly dependent on soil characteristics; mobility is expected to be higher in sandy soils with low organic matter and lower in soils with high organic content like muck, due to adsorption to humic acids. nih.gov While the potential for leaching exists, biodegradation of 2,4,5-T in the soil often limits the extent to which it reaches groundwater. nih.gov
Should 2,4,5-T reach aquatic systems, it generally does not persist in the water column. healthandenvironment.org It is rapidly adsorbed by clay particles and biota, which removes it from the water phase within a few days. healthandenvironment.org The primary degradation product of 2,4,5-T in water is 2,4,5-trichlorophenol. nih.govnih.gov
Interactive Data Table: Mobility Characteristics of this compound and its Hydrolysis Product
| Compound | Water Solubility | Soil Adsorption Potential (Koc) | Primary Mobility Pathway | Leaching Potential |
| This compound | Insoluble healthandenvironment.orgpic.int | High (adsorbs to organic matter) nih.govtaylorfrancis.com | Surface runoff (adsorbed to soil particles) | Low |
| 2,4,5-T (acid form) | Sparingly soluble healthandenvironment.orgnih.gov | Moderate (variable by soil type) nih.gov | Leaching in soil water | Moderate (dependent on soil type) healthandenvironment.orgnih.gov |
Interactive Data Table: Factors Influencing Mobility in Soil and Aquatic Systems
| Factor | Influence on this compound | Influence on 2,4,5-T (acid form) |
| Soil Organic Matter | Increases adsorption, reducing mobility. nih.govtaylorfrancis.com | Increases adsorption, reducing mobility and leaching. nih.gov |
| Soil Texture | Less direct impact due to low water solubility. | Higher mobility in sandy soils, lower in clay/muck. healthandenvironment.orgnih.gov |
| pH | Affects the rate of hydrolysis to the more mobile acid form. nih.gov | Influences dissociation and adsorption characteristics. |
| Rainfall/Irrigation | Can increase transport via surface runoff and erosion. juniperpublishers.com | Provides the medium for leaching through the soil profile. |
| Hydrolysis | Rapidly converts the ester to the more mobile 2,4,5-T acid. healthandenvironment.orgpic.int | Not applicable. |
| Biodegradation | Not a primary fate process for the ester. | Limits the amount of substance available for leaching. nih.gov |
Ecotoxicological Interactions and Ecological Impact of 2,4,5 T 1 Octyl Ester in Non Human Biota
Comparative Ecotoxicity of Ester Formulations versus Acid Forms
The chemical formulation of a pesticide can significantly influence its environmental behavior and toxicity. In the case of phenoxyacetic acid herbicides, including 2,4,5-T, the ester formulations are generally more toxic to aquatic life than the acid or salt forms. coresta.orgepa.gov This increased toxicity is attributed to the greater lipophilicity of the esters, which facilitates their absorption across biological membranes, such as the gills of fish. coresta.org While the acid and amine salt forms of the related herbicide 2,4-D are categorized as "practically non-toxic" to "slightly toxic," the ester forms are considered "slightly toxic" to "highly toxic" to fish.
Studies demonstrate a marked difference in the acute toxicity between 2,4,5-T acid and its ester formulations in aquatic organisms. The 96-hour median lethal concentration (LC50) for 2,4,5-T acid in freshwater fish spans a wide range, from 150 to 61,000 µg/L, with a geometric mean for the sensitive rainbow trout (Oncorhynchus mykiss) around 1,100 µg/L. waterquality.gov.au For freshwater crustaceans, the LC50 values for the acid form range from 120 to 88,000 µg/L. waterquality.gov.au
In contrast, formulations containing 2,4,5-T esters exhibit significantly higher toxicity. A mixed formulation of 2,4-D isooctyl ester and 2,4,5-T showed a 96-hour LC50 of 7.8 ppm (7,800 µg/L) for rainbow trout and 4.9 ppm (4,900 µg/L) for bluegill sunfish (Lepomis macrochirus). epa.gov Some ester formulations of the related compound 2,4-D are also considered "moderately toxic" to freshwater invertebrates. Research on 2,4-D has shown that the free acid form is at least 20 times less toxic to the water flea Daphnia magna than the least toxic of the esters tested.
Comparative Acute Toxicity of 2,4,5-T Acid vs. Ester Mix in Fish
| Chemical Form | Species | 96-hour LC50 (µg/L) | Reference |
|---|---|---|---|
| 2,4,5-T Acid (Geometric Mean) | Rainbow Trout (Oncorhynchus mykiss) | ~1,100 | waterquality.gov.au |
| 2,4-D Isooctyl ester / 2,4,5-T Mix | Rainbow Trout (Oncorhynchus mykiss) | 7,800 | epa.gov |
| 2,4-D Isooctyl ester / 2,4,5-T Mix | Bluegill Sunfish (Lepomis macrochirus) | 4,900 | epa.gov |
The early life stages of aquatic organisms are often the most sensitive to chemical contaminants. While specific studies on the effects of 2,4,5-T-1-octyl ester on the early life stages of aquatic biota are limited, the parent compound 2,4,5-T has been shown to cause reproductive and developmental effects in toxicological studies on mammals. In multi-generational studies with rats, reduced neonatal survival was observed, and the compound was found to be fetotoxic in hamsters. epa.gov
Phytotoxicology and Vegetative Responses
As a synthetic auxin, this compound functions as a plant growth regulator. mt.gov It is absorbed through the foliage and translocated within the plant, inducing uncontrolled and unsustainable growth that leads to stem curl, leaf withering, and ultimately, plant death. coresta.orgmt.gov Ester formulations are considered more potent than salt forms because their chemical properties allow for quicker absorption through the plant's foliage. coresta.org
Low-volatility esters of 2,4,5-T, such as the octyl ester, have proven highly effective for the control of undesirable woody plants and broadleaf weeds in forestry and on non-crop land. coresta.orgcambridge.orghealthandenvironment.org These formulations have been widely used for hardwood control on pine sites, as they are effective against many common species in upland hardwood areas. cambridge.org Studies have shown that 2,4,5-T esters are more effective than 2,4-D for controlling species like blackjack and post oaks. cambridge.org Application via foliage sprays, basal sprays, and stump treatments has been successful in managing species such as sweetgum, red oak, and hickory. cambridge.orgepa.gov The effectiveness of 2,4,5-T esters on various hardwood species has been quantified by measuring the percentage of top-kill following application. cambridge.org The herbicide has also been a component in formulations used to control gorse (Ulex europaeus). nzpps.org
Efficacy of 2,4,5-T Ester on Hardwood Species
| Target Species | Percent Top-Kill | Reference |
|---|---|---|
| Sweetgum (Liquidambar styraciflua) | 78% | cambridge.org |
| Southern Red Oak (Quercus falcata) | 85% | cambridge.org |
| Post Oak (Quercus stellata) | 92% | cambridge.org |
| Hickory (Carya spp.) | 75% | cambridge.org |
| Water Oak (Quercus nigra) | 35% | cambridge.org |
| Red Maple (Acer rubrum) | 32% | cambridge.org |
Note: Results based on aerial application of 2,4,5-T butoxy ethanol (B145695) ester. cambridge.org
The herbicidal action of 2,4,5-T is selective, primarily affecting broad-leaved (dicot) plants while having less impact on grasses and conifers (monocots). mt.govcambridge.org This selectivity makes its ester formulations useful for conifer release, which is the control of broad-leaved trees in conifer plantings. mt.govcambridge.org Research has shown that 2,4,5-T esters are more selective and cause less damage to pines and other conifers compared to 2,4-D. cambridge.org Specifically, aerial applications of low-volatile 2,4,5-T esters at rates effective for hardwood control have not been found to cause excessive damage to pine seedlings that are a year or older. cambridge.org
However, the high phytotoxicity of 2,4,5-T to nearly all broad-leaved plants means that non-target species in areas adjacent to application sites are at risk from herbicide drift. healthandenvironment.orgnih.gov The intensive use of herbicides in agricultural and forestry settings has been linked to declines in plant diversity in nearby habitats. nih.gov Studies on other herbicides have shown that non-target plants can experience delayed flowering and reduced seed production, with plants sprayed during their reproductive stages often showing more sensitivity than those sprayed as seedlings. nih.govosti.gov
Genotoxicity and Mutagenicity Assessments in Environmental Organisms
The potential for a chemical to cause genetic damage is assessed through genotoxicity and mutagenicity studies. While data specific to this compound in environmental organisms is limited, studies have been conducted on the parent compound 2,4,5-T acid and related phenoxy herbicides.
In a battery of tests, 2,4,5-T acid did not show evidence of mutagenicity. It did not cause mutagenic effects in the Salmonella/mammalian-microsome assay (Ames test) and did not induce chromosome damage in the spermatogonia of Chinese hamsters. nih.gov Furthermore, a dominant lethal test in female rats showed no increase in pre-implantation loss or dead implants. nih.gov
However, a distinction exists between mutagenicity (the ability to cause mutations in DNA) and broader genotoxicity (the ability to damage genetic material). A study on the related compound 2,4,5-trichlorophenoxyethanol (TCPE) found that while it was not mutagenic in the Ames test, it was genotoxic, demonstrated by an increase in the frequency of sister chromatid exchanges (SCE) in Chinese hamster cells. nih.gov Additionally, research on the genotoxic effects of a 2,4-D-based herbicide on the neotropical fish Cnesterodon decemmaculatus revealed that exposure increased the frequency of micronuclei and primary DNA damage, indicating a genotoxic effect in an aquatic vertebrate. nih.gov These findings suggest that while 2,4,5-T acid may not be mutagenic in certain assays, related phenoxy compounds can exhibit genotoxic activity in environmental organisms.
Evaluation in Bacterial Systems
The interaction of 2,4,5-T and its ester derivatives with bacterial systems is primarily centered on biodegradation. Soil microorganisms are crucial for the breakdown of phenoxy herbicides. While specific toxicological studies on this compound are not extensively detailed in available literature, the behavior of the parent compound, 2,4,5-T, and related esters provides significant insight.
Bacterial communities in contaminated soils have been shown to degrade 2,4,5-T. frontiersin.org Several aerobic bacterial genera are known to break down 2,4,5-T, utilizing it as a carbon and energy source. frontiersin.org These include:
Burkholderia
Nocardioides
Sphingomonas
Bradyrhizobium
The response of microbial communities to phenoxy herbicides can be complex and concentration-dependent. Studies on the analogous compound 2,4-D butyl ester have shown that its application can either stimulate or inhibit microbial populations. researchgate.netmdpi.com At lower concentrations, the herbicide may serve as a nutrient source for certain microbes, leading to an increase in their population. mdpi.com Conversely, high concentrations can be toxic, causing a decline in the numbers of culturable bacteria. researchgate.netmdpi.com The impact is also influenced by soil characteristics, such as the level of organic matter, which can affect the bioavailability and toxicity of the herbicide. researchgate.net The esters of 2,4,5-T are generally hydrolyzed to the parent acid in the soil, which is then subject to microbial degradation. healthandenvironment.org
| Genus | Role in Degradation |
|---|---|
| Burkholderia | Utilizes 2,4,5-T as a major carbon and energy source. frontiersin.org |
| Nocardioides | Known aerobic degrader of 2,4,5-T. frontiersin.org |
| Sphingomonas | Capable of utilizing 2,4,5-T as a carbon source. frontiersin.org |
| Bradyrhizobium | Identified as a 2,4,5-T degrading bacterium. frontiersin.org |
Induction of Chromosomal Aberrations in Plant Cells
The genotoxic potential of 2,4,5-T has been a subject of investigation, with studies indicating that it can induce chromosomal damage in plant cells. nih.gov Higher plants are recognized as effective systems for monitoring the mutagenic effects of environmental chemicals. nih.gov Plant bioassays, such as those using Allium cepa (onion) and Vicia faba (fava bean), are standard, reliable, and inexpensive methods for assessing the induction of chromosomal aberrations. nih.gov
While specific research on this compound is limited, studies on the parent acid and the closely related herbicide 2,4-D demonstrate the types of damage these compounds can inflict on plant chromosomes. Reported aberrations include:
Chromosome Stickiness: An indication of toxic effects on the physical properties of chromosomes.
Chromosome Bridges: Formed during anaphase when sister chromatids fail to separate properly.
C-mitosis: A disruption of the spindle fibers, leading to a scattering of chromosomes similar to the effect of colchicine.
Micronuclei: Small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.
These cytogenetic effects indicate that phenoxy herbicides can interfere with the normal process of mitosis, leading to genetic damage within the plant cells. researchgate.netnih.gov Research on 2,4,5-T has suggested a weak clastogenic (chromosome-breaking) effect in vitro. gezondheidsraad.nl
| Aberration Type | Description |
|---|---|
| Anaphase Bridges | Indicates chromosome breakage and reunion or chromatid exchange. nih.gov |
| C-mitosis | Disruption of spindle fiber formation, leading to metaphase arrest. nih.govnih.gov |
| Micronuclei | Result from chromosome fragments or whole chromosomes lagging during anaphase. nih.gov |
| Chromosome Stickiness | Chromosomes adhere to each other, causing irregular chromatin clumping. nih.gov |
| Lagging Chromosomes | Chromosomes or chromatids fail to connect to the spindle and lag behind during anaphase. nih.gov |
Influence of Surfactants and Formulation on Ecotoxicological Activity
The formulation of a pesticide significantly influences its ecotoxicological activity. For phenoxy herbicides like 2,4,5-T, two key aspects of formulation are the use of esters and the addition of surfactants.
Ester formulations, such as the 1-octyl ester, are known to be more toxic to aquatic organisms, particularly fish, than the acid or salt forms. who.int This increased toxicity is attributed to the higher lipid solubility of the ester, which facilitates its absorption across biological membranes like fish gills. who.int
The cellular toxicity of various surfactants used in herbicide formulations has been assessed, revealing that some, like polyoxyethylene tallow (B1178427) amine and polyoxypropylene glycol block copolymer, can damage cell membranes, disrupt metabolic and mitochondrial activity, and inhibit protein synthesis. nih.govresearchgate.net Therefore, the ecotoxicological impact of a commercial product containing this compound is a combination of the toxicity of the active ingredient and the additives present in the specific formulation. The ester form enhances uptake and potential toxicity, while surfactants can add their own toxic effects and further increase the potency of the herbicide. who.intnih.gov
Analytical Methodologies for 2,4,5 T 1 Octyl Ester and Its Environmental Metabolites
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating 2,4,5-T-1-octyl ester from complex environmental matrices. The choice of technique depends on the specific analytical goal, such as residue analysis, formulation analysis, or comprehensive metabolite profiling.
Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), coupled with an Electron Capture Detector (ECD), is a classic and highly effective method for the residue analysis of chlorinated pesticides like 2,4,5-T and its esters. nih.gov The ECD is particularly sensitive to electronegative compounds, such as those containing halogens, making it ideal for detecting the trichlorinated structure of 2,4,5-T. scioninstruments.com
The principle of GC-ECD involves volatilizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a constant current. scioninstruments.com When an electronegative compound like a 2,4,5-T derivative exits the column and enters the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak. scioninstruments.com
For the analysis of total 2,4,5-T residues, a hydrolysis step is typically required to convert the 1-octyl ester and other potential conjugates back to the parent 2,4,5-T acid. nih.gov This acid is then derivatized to a more volatile ester, such as a methyl or 2-chloroethyl ester, before injection into the GC system. nih.gov This derivatization is crucial for improving chromatographic performance and detection sensitivity. nih.gov For instance, converting the parent acid to its 2-chloroethyl ester can result in a longer retention time and a better signal-to-noise ratio compared to the methyl ester, enhancing the reliability of trace-level analysis. nih.gov
Table 1: Comparison of Derivatization Agents for GC-ECD Analysis of Phenoxyacetic Acids
| Derivatizing Agent | Resulting Ester | Advantages | Disadvantages | Source |
|---|---|---|---|---|
| Diazomethane (B1218177) | Methyl ester | Common, effective | Safety concerns (toxic, explosive) | nih.gov |
| BCl₃/2-chloroethanol (B45725) | 2-Chloroethyl ester | Less toxic, better signal-to-noise ratio | Can produce background peaks | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis of herbicide formulations and for environmental monitoring of compounds like this compound. nih.govhplc.eu Unlike GC, HPLC separates compounds in a liquid mobile phase, which allows for the analysis of less volatile and thermally labile compounds without the need for derivatization. hplc.eu
In formulation analysis, HPLC is used to determine the concentration of the active ingredient, this compound, in commercial products. This is essential for quality control purposes. For environmental monitoring, HPLC can be used to directly measure the ester in various matrices. For example, atmospheric concentrations of 2,4,5-T isooctyl ester have been successfully determined using HPLC. nih.gov
Modern HPLC methods, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements in resolution, sensitivity, and analysis speed. hplc.eu The choice of a suitable stationary phase (column) and mobile phase is critical for achieving the desired separation from interfering compounds in the sample matrix. hplc.eu Detection is commonly performed using a UV detector, as the aromatic ring in 2,4,5-T absorbs ultraviolet light. sielc.com
For a comprehensive analysis that includes the parent acid, its various esters, and conjugated metabolites, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. who.inteurl-pesticides.eu This powerful technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netmdpi.com
LC-MS/MS is capable of simultaneously detecting and quantifying multiple analytes in a single run, making it a "multi-residue" method. who.int This is particularly important for regulatory purposes, where the residue definition often includes the sum of the parent acid, its salts, and esters. eurl-pesticides.eueurl-pesticides.eu The analysis of 2,4,5-T by LC-MS/MS typically involves monitoring specific precursor-to-product ion transitions, which provides a high degree of certainty in identification and quantification, even at very low concentrations. epa.gov
The use of LC-MS/MS can sometimes be complicated by "matrix effects," where co-extracted substances from the sample can either suppress or enhance the ionization of the target analyte, potentially leading to inaccurate results. dphen1.com Therefore, efficient sample clean-up and the use of isotopically labeled internal standards are often necessary to ensure data quality. dphen1.com
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate it to a level suitable for detection.
The extraction protocol for this compound varies depending on the environmental matrix.
Water: For water samples, a common technique is liquid-liquid extraction (LLE), where the sample is partitioned with an immiscible organic solvent, such as toluene (B28343) or a diethyl ether-hexane mixture. epa.govepa.gov The ester, being more soluble in the organic solvent, is transferred from the water phase, thereby extracting and concentrating it.
Soil: Extraction from soil is more complex due to the compound's potential to bind to soil particles. taylorfrancis.com A typical procedure involves extracting the soil sample with a solvent mixture, such as methanol (B129727) and water containing acetic acid, using sonication to facilitate the release of the analyte. epa.gov This is often followed by partitioning and clean-up steps. For total residue analysis, an initial hydrolysis step using a strong base (e.g., sodium hydroxide) or acid (e.g., sulfuric acid) is performed to convert the ester to the parent acid before extraction. epa.govepa.gov
Plant Tissues: In plant tissues, 2,4,5-T esters can be absorbed into the waxy cuticle. eurl-pesticides.eu Extraction protocols often involve homogenizing the plant material and refluxing it with an acidic or alkaline solution to simultaneously extract the residues and hydrolyze any esters and conjugates. epa.gov The resulting extract is then partitioned with an organic solvent like ether for further clean-up and analysis. nih.gov
Table 2: Overview of Extraction Techniques for 2,4,5-T and Related Compounds
| Matrix | Extraction Technique | Key Reagents | Target Form | Source |
|---|---|---|---|---|
| Water | Liquid-Liquid Extraction (LLE) | Toluene, Diethyl ether/Hexane | Ester/Acid | epa.govepa.gov |
| Soil | Sonication / Shaking | Acetic acid in Methanol/Water | Ester/Acid | epa.gov |
| Soil | Alkaline Hydrolysis & LLE | NaOH, H₂SO₄, Organic Solvents | Total Residue (as Acid) | epa.gov |
For many regulatory and residue monitoring applications, the goal is to measure the total toxicologically relevant residue, which often includes the parent acid, its salts, esters, and conjugates. eurl-pesticides.eu This necessitates analytical conversion steps.
Hydrolysis: This is the key step to convert ester and conjugate forms of 2,4,5-T into the parent 2,4,5-trichlorophenoxyacetic acid. Alkaline hydrolysis, often performed by heating the sample extract with sodium hydroxide, is a common and robust method. epa.gov Acid hydrolysis, using reagents like sulfuric acid, is also employed. epa.gov These harsh conditions break the ester linkage of this compound, releasing the free acid for subsequent analysis. eurl-pesticides.eu While effective, care must be taken as some other pesticides may not be stable under these conditions. eurl-pesticides.eu Enzymatic hydrolysis using esterases has also been explored as a milder alternative. eurl-pesticides.eu In environmental media like acidic soil, hydrolysis of the ester can occur naturally. taylorfrancis.com
Derivatization: Following hydrolysis, the resulting 2,4,5-T acid is often not suitable for direct GC analysis due to its low volatility and high polarity. Derivatization converts the carboxylic acid group into an ester, making it more volatile. This is a crucial step for GC-based methods. nih.gov Common derivatizing agents include diazomethane (to form methyl esters) and boron trichloride (B1173362) in an alcohol like 2-chloroethanol (to form 2-chloroethyl esters). nih.gov The choice of derivatizing agent can impact the safety of the procedure and the sensitivity of the detection. nih.gov
Advancements in Trace Analysis and Method Sensitivity for Environmental Concentrations
The detection and quantification of this compound and its environmental metabolites at trace levels present significant analytical challenges due to the complexity of environmental matrices and the low concentrations at which these compounds may be present. However, significant advancements in analytical methodologies have led to the development of highly sensitive and selective techniques capable of monitoring these substances in soil, water, and other environmental compartments.
A primary consideration in the analysis of 2,4,5-T esters is their tendency to undergo rapid hydrolysis to the parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), under various environmental conditions, particularly in soil and basic aqueous solutions. healthandenvironment.orgtaylorfrancis.com This hydrolysis can occur abiotically, catalyzed by soil components, and can be quite rapid, with the potential for complete conversion to the acid form within a day. taylorfrancis.com Consequently, many analytical methods for phenoxy acid herbicides incorporate a hydrolysis step, often using a base such as potassium hydroxide, to convert all ester forms to the parent acid before analysis. epa.govtdl.org This approach simplifies the analysis by measuring a single target compound but does not provide information on the concentration of the intact ester.
For the direct analysis of the intact this compound and other phenoxy acid herbicide esters, chromatographic techniques coupled with highly sensitive detectors are the methods of choice. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), offers high sensitivity and selectivity for the analysis of semi-volatile compounds like this compound. To enhance volatility and improve chromatographic performance, derivatization of the analytes is a common practice, often converting them to their methyl esters. nih.govusgs.gov The use of soft ionization techniques in GC-MS can provide enhanced molecular ion information, which is valuable for compound identification. For instance, studies on various chlorinated acid methyl esters have demonstrated the ability to achieve detection at the picogram and even sub-picogram levels per injection. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a dominant technique for the analysis of a wide range of pesticides, including phenoxy acid herbicides, in environmental samples. healthandenvironment.orgresearchgate.net This is largely due to its high sensitivity, selectivity, and applicability to a broader range of compound polarities without the need for derivatization. For the analysis of phenoxy acids and their esters, LC-MS/MS is typically operated in negative electrospray ionization (ESI) mode. pic.int
Advancements in LC-MS/MS technology, including the use of ultra-high-performance liquid chromatography (UHPLC), have enabled rapid analysis times and improved resolution. nih.gov Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. researchgate.netlcms.cz Innovations in sample preparation, such as magnetic solid-phase extraction using functionalized multiwalled carbon nanotubes, have further improved extraction efficiency and reduced analysis time. healthandenvironment.org
The sensitivity of modern LC-MS/MS methods allows for the detection of phenoxy acid herbicides at the sub-microgram per liter (µg/L) or parts-per-billion (ppb) level in water samples. For instance, a method combining magnetic solid-phase extraction with LC-MS/MS for seven phenoxy acid herbicides reported limits of detection (LODs) ranging from 0.01 to 0.02 µg/L. healthandenvironment.org Another study focusing on the direct determination of 2,4-D in crops using LC-MS/MS after an alkaline hydrolysis step reported mean recoveries between 86% and 107% at spiking levels of 10, 100, and 500 ng/g. tdl.org
The table below summarizes the performance of a selection of advanced analytical methods for phenoxy acid herbicides, which are indicative of the sensitivity achievable for related compounds like this compound.
| Analytical Method | Matrix | Target Analytes | Limit of Detection (LOD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Magnetic SPE-LC-MS/MS | Water | Seven Phenoxy Acid Herbicides | 0.01 - 0.02 µg/L | 92.3 - 103.2 | healthandenvironment.org |
| LC-MS/MS | Corn and Soybean | 2,4-D (after hydrolysis) | Not Specified | 86 - 107 | tdl.org |
| GC-High Resolution QTOFMS (soft ionization) | Standard Solution | Chlorinated Acid Methyl Esters (including 2,4,5-T) | Sub-picogram to 5 pg per injection | Not Applicable | nih.gov |
Environmental Metabolites
The primary environmental degradation pathway for this compound is hydrolysis to 2,4,5-T. healthandenvironment.orgtaylorfrancis.com Further degradation of 2,4,5-T in the environment can lead to the formation of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). oregonstate.edu The analytical methods described above, particularly those employing mass spectrometry, are capable of detecting and quantifying these metabolites. The analysis of these degradation products is crucial for a comprehensive understanding of the environmental fate of this compound.
Regulatory Science and Environmental Management Frameworks
Historical Trajectory of Regulatory Controls and Prohibitions on 2,4,5-T and its Esters
The regulatory history of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its esters is marked by a progressive tightening of controls, culminating in widespread prohibitions. This was driven primarily by mounting concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a byproduct of the 2,4,5-T manufacturing process. wikipedia.orghealthandenvironment.org
Initially developed in the late 1940s, 2,4,5-T was a widely used herbicide for controlling broad-leafed plants in agriculture and forestry. wikipedia.org However, by the late 1960s and early 1970s, scientific investigations began to reveal the presence and extreme toxicity of TCDD in 2,4,5-T formulations. researchgate.net A pivotal moment in its regulatory downfall was the use of Agent Orange, a mixture of esters of 2,4,5-T and 2,4-D, as a defoliant during the Vietnam War. healthandenvironment.org The subsequent health concerns raised by veterans and exposed populations brought the issue of TCDD contamination to the forefront of public and scientific debate. researchgate.net
In the United States, the Environmental Protection Agency (EPA) began to phase out the use of 2,4,5-T in the late 1970s. wikipedia.org In 1970, the U.S. Department of Agriculture had already halted the use of 2,4,5-T on all food crops except for rice. wikipedia.org Citing a new study that linked exposure to a dioxin to an increased risk of miscarriages, the EPA issued an emergency suspension in 1979, temporarily halting most uses of 2,4,5-T and another similar herbicide, silvex. oregon.gov This ban applied to 74 percent of the use of 2,4,5-T. oregon.gov Finally, in 1985, the EPA terminated all remaining uses of the herbicide in the U.S. wikipedia.orgewg.org
Other countries followed a similar path. Canada, for instance, prohibited the use and sale of 2,4,5-T after 1985. wikipedia.org By the early 1990s, numerous countries had implemented bans or severe restrictions on 2,4,5-T and its derivatives. pic.int For example, Germany banned its use in 1988, and Austria followed suit in 1992. pic.intgezondheidsraad.nl
Table 1: Timeline of Key Regulatory Actions on 2,4,5-T
| Year | Jurisdiction | Action |
|---|---|---|
| 1970 | United States | Use on most food crops halted. wikipedia.org |
| 1979 | United States | EPA issues an emergency suspension of most uses. oregon.gov |
| 1985 | United States | All remaining uses terminated. wikipedia.orgewg.org |
| 1985 | Canada | Use and sale prohibited. wikipedia.org |
| 1988 | Germany | Use banned. gezondheidsraad.nl |
| 1992 | Austria | All uses banned. pic.int |
International Conventions and National Regulations Governing Chlorophenoxy Herbicides
The regulation of chlorophenoxy herbicides like 2,4,5-T extends to the international level, primarily through conventions aimed at managing hazardous chemicals. The most prominent of these is the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade . This convention, which entered into force in 2004, restricts the international trade of 2,4,5-T and its salts and esters. wikipedia.orghealthandenvironment.orgilo.org The objective of the Rotterdam Convention is to promote shared responsibility and cooperative efforts among signatory parties in the international trade of hazardous chemicals to protect human health and the environment. ilo.org
At the national level, various countries have established their own regulatory frameworks for pesticides and hazardous substances, under which chlorophenoxy herbicides are managed. In the United States, for example, 2,4,5-T is regulated under several federal statutes, including:
The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) , which governs the registration of pesticides. healthandenvironment.org
The Resource Conservation and Recovery Act (RCRA) , which lists it as a hazardous constituent. healthandenvironment.org
The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA or Superfund) , which designates it as a hazardous substance. healthandenvironment.org
The Occupational Safety and Health Act (OSHA) , which regulates it as an air contaminant in the workplace. healthandenvironment.org
The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group in Group 2B, indicating they are "possibly carcinogenic to humans." who.intinchem.orgwho.int This classification, however, does not permit an assessment of the carcinogenic potential of any specific chlorophenoxy herbicide due to limitations in the available data. who.intwho.int
Environmental Risk Assessment Methodologies for Pesticide Esters
The environmental risk assessment (ERA) for pesticides, including their ester forms, is a structured process designed to evaluate potential adverse effects on the environment. europa.eu This process is fundamental to regulatory decisions regarding the approval and use of these chemicals. europa.eunih.gov The ERA for a pesticide ester like 2,4,5-T-1-octyl ester involves several key steps:
Hazard Identification : This step involves identifying the potential adverse effects a pesticide can have on non-target organisms, such as plants, animals, and microorganisms. europa.eu For pesticide esters, this includes assessing the toxicity of both the parent acid and the ester form, as esters can hydrolyze back to the parent acid in the environment. healthandenvironment.org
Hazard Characterization (Effects Assessment) : This step quantifies the relationship between the dose or concentration of the pesticide and the observed adverse effects. canada.ca It involves laboratory and field studies to determine lethal and sub-lethal effects, such as reduced growth or impaired reproduction, on a wide range of non-target organisms. canada.ca
Exposure Assessment : This step evaluates what happens to a pesticide once it is released into the environment. canada.ca It considers the pesticide's environmental fate, including how it moves through soil, water, and air, and its potential to be taken up by plants and animals. canada.ca For pesticide esters, factors such as their solubility in oils and potential for hydrolysis are important considerations. healthandenvironment.orgpic.int
Risk Characterization : In the final step, the information from the hazard characterization and exposure assessment is integrated to estimate the likelihood and magnitude of adverse effects on the environment. europa.eu If the risk assessment indicates a high probability of harm to wildlife or non-target plants, regulatory agencies may require additional data or impose restrictions on the pesticide's use. nih.gov
Methodologies for assessing the risk of pesticide mixtures and their cumulative effects are also evolving. umweltbundesamt.de These approaches aim to provide a more realistic evaluation of environmental risk under real-world agricultural practices where multiple pesticides may be used. umweltbundesamt.de
Evolution of Purity Standards and TCDD Contamination Limits in 2,4,5-T Manufacturing
The history of 2,4,5-T manufacturing is inextricably linked to the progressive understanding and control of its TCDD contaminant. The manufacturing process for 2,4,5-T involves the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid. wikipedia.org A critical step in this process is the production of 2,4,5-trichlorophenol, where high temperatures can lead to the formation of TCDD. healthandenvironment.orgpic.int
In the early days of 2,4,5-T production, temperature controls were often inadequate, leading to significant TCDD contamination. wikipedia.org Some batches produced during this time were later found to contain as much as 60 parts per million (ppm) of TCDD. wikipedia.org Samples from the 1950s and 1960s have shown TCDD concentrations of over 1000 parts per billion (ppb), which is equivalent to 1 ppm. gezondheidsraad.nl
As the extreme toxicity of TCDD became apparent, regulatory pressure and improved manufacturing processes led to a dramatic reduction in acceptable contamination levels. pic.int By the 1970s and 1980s, production standards were put in place to limit TCDD content. Current production standards, if the chemical were still being manufactured in most parts of the world, would typically limit TCDD to 0.05 ppm. pic.int More advanced production methods can reduce this level even further to 0.01 ppm or less. pic.int In 1986, a threshold value of 5 ppb (0.005 ppm) was set for TCDD in Germany. gezondheidsraad.nl
It is important to note that it is impossible to produce 2,4,5-T without some level of TCDD contamination. healthandenvironment.orgpic.int The evolution of purity standards reflects the scientific community's and regulatory agencies' growing awareness of the risks associated with this highly toxic impurity.
Table 2: Evolution of TCDD Contamination Levels in 2,4,5-T
| Time Period | TCDD Contamination Level |
|---|---|
| Early Production (uncontrolled) | As high as 60 ppm wikipedia.org |
| 1950s-1960s (some samples) | Over 1000 ppb (1 ppm) gezondheidsraad.nl |
| Later Production Standards | Typically limited to 0.05 ppm pic.int |
| Modern Production Methods | Can be reduced to 0.01 ppm or less pic.int |
| 1986 German Threshold | 5 ppb (0.005 ppm) gezondheidsraad.nl |
Remediation Strategies for 2,4,5 T 1 Octyl Ester Contaminated Environments
Physicochemical Remediation Technologies
Physicochemical treatment methods leverage the chemical and physical properties of contaminants to facilitate their removal or degradation. These technologies are often rapid and effective for source zone treatment where contaminant concentrations are high.
Adsorption is a widely used technology that physically binds contaminants to the surface of a sorbent material, effectively immobilizing them and preventing their migration in soil and groundwater. The effectiveness of adsorption for phenoxy herbicides is influenced by the properties of the sorbent, the pH of the medium, and the chemical form of the contaminant. nih.gov
Activated Carbon: Commercial activated carbons are among the most frequently used adsorbents for removing chlorophenoxy herbicides from water due to their high surface area and porous structure. researchgate.netnih.gov Studies on the parent acid, 2,4-D, show that powdered activated carbon can effectively adsorb the herbicide, with maximum adsorption occurring at a low pH (around 2.5), which is near the compound's pKa value. nih.gov The adsorption capacity is also influenced by the specific type of activated carbon and its surface chemistry. deswater.com
Biochar: As a low-cost and sustainable alternative, biochar—a charcoal-like material produced from the pyrolysis of biomass—has shown significant potential for adsorbing phenoxy herbicides. mdpi.com The adsorption mechanism can involve a combination of physical and chemical processes. mdpi.com For the related herbicide 2,4-D, switchgrass-derived biochar demonstrated a maximum adsorption capacity of approximately 13.3 mg/g. mdpi.com
Clays (B1170129) and Modified Clays: Natural clays and layered double hydroxides (LDHs) have been investigated for their ability to remove phenoxy herbicides. One study focusing on 2,4,5-T found that a zinc-aluminum LDH could achieve a retention capacity as high as 718 mg/g, with removal governed by both surface adsorption and intercalation into the clay's interlayer. epa.govnanobioletters.com
Adsorption Capacities of Various Sorbents for Phenoxy Herbicides
| Sorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg/g) | Key Findings |
|---|---|---|---|
| Zinc-Aluminum Layered Double Hydroxide (LDH) | 2,4,5-T | 718 | Removal rate of 96% achieved; mechanism involves both surface adsorption and intercalation. epa.govnanobioletters.com |
| Switchgrass Biochar | 2,4-D | 13.3 | Demonstrates the potential of low-cost, sustainable biochar for herbicide removal. mdpi.com |
| Commercial Activated Carbon (GAB) | MCPA (a similar phenoxy herbicide) | 599.8 | Highlights the high adsorption capacity of microporous activated carbons. researchgate.net |
Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize persistent organic pollutants into less harmful substances like carbon dioxide, water, and mineral acids. AOPs achieve this through the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). mdpi.com These methods are particularly effective for treating contaminated water. researchgate.netgnest.org
Common AOPs applicable to phenoxy herbicides include:
Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. nih.gov The process is often enhanced with UV light (photo-Fenton), which accelerates the reaction and can lead to complete mineralization of the contaminant. researchgate.netacs.org
Ozonation: Ozone (O₃) can directly oxidize contaminants or decompose in water to form hydroxyl radicals. cdc.gov Combining ozonation with UV light or hydrogen peroxide can increase the efficiency of radical generation and pollutant degradation. mdpi.com
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV irradiation to produce hydroxyl radicals, which then degrade the target organic compounds. researchgate.net
Electrochemical AOPs: These methods generate hydroxyl radicals and other oxidants on the surface of an anode, offering a clean and efficient means of degradation. researchgate.netacs.org
Performance of AOPs for Phenoxy Herbicide Degradation
| AOP Technology | Target Contaminant | Efficiency/Key Finding | Reference |
|---|---|---|---|
| Photoelectro-Fenton | 4-Chlorophenoxyacetic acid (4-CPA) | Complete mineralization achieved. | researchgate.netacs.org |
| Electro-Fenton | 4-Chlorophenoxyacetic acid (4-CPA) | ~80% mineralization. | researchgate.netacs.org |
| UV/H₂O₂ | 2,4-D | Effective for mineralization of persistent compounds. | researchgate.net |
Bioremediation Approaches
Bioremediation utilizes natural biological processes, primarily involving microorganisms and plants, to break down or sequester environmental pollutants. These approaches are often considered more sustainable and cost-effective than physicochemical methods, especially for large, low-concentration contaminated areas. wikipedia.org
Microorganisms, particularly soil bacteria and fungi, have demonstrated the ability to degrade chlorophenoxy herbicides, using them as a source of carbon and energy. ethz.chfrontiersin.org The degradation of 2,4,5-T is generally considered more difficult than that of 2,4-D due to its additional chlorine atom. ethz.ch
Several bacterial strains have been identified that can metabolize 2,4,5-T, including species from the genera Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org Fungal species, such as the white-rot fungus Phanerochaete chrysosporium, are also known to degrade 2,4,5-T. nih.gov In a laboratory study, treatment of soil contaminated with up to 20,000 µg of 2,4,5-T per gram of soil with the bacterial strain Pseudomonas cepacia AC1100 resulted in over 90% degradation after six weekly applications. epa.gov
Biostimulation is a strategy that involves modifying the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. This can include the addition of nutrients, electron acceptors (like oxygen), or electron donors to enhance the natural attenuation process.
Microorganisms Involved in 2,4,5-T Degradation
| Microorganism Type | Specific Examples | Degradation Capability |
|---|---|---|
| Bacteria | Burkholderia cepacia (AC1100), Nocardioides spp., Sphingomonas spp. | Can utilize 2,4,5-T as a carbon and energy source. frontiersin.orgP. cepacia AC1100 degraded >90% of 20,000 ppm 2,4,5-T in soil. epa.gov |
| Fungi | Phanerochaete chrysosporium, Eupenicillium spp. | Reported to degrade 2,4,5-T. nih.gov |
| Mixed Microbial Communities | Communities from contaminated soil | Degraded 68% of 2,4,5-T in a landfill system over 6 months. nih.gov Degraded 2,4,5-T completely within 5 days in lab cultures. frontiersin.org |
Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. awsjournal.org This approach is cost-effective and can be applied over large areas. For herbicide-contaminated soils, plants can absorb the contaminants through their roots and either store them (phytoextraction) or break them down into less toxic compounds (phytodegradation).
Strategies for phytoremediation of herbicide-contaminated sites include:
Bioaccumulation with Tolerant Plants: Planting cover crops known to take up the herbicide, which are then harvested and disposed of, removing the contaminant from the site. ncsu.eduoregonstate.edu Broadleaf plants like sunflowers or legumes are often used for this purpose. oregonstate.edu
Planting Resistant Crops: Utilizing plants that are not susceptible to the herbicide's effects, such as monocots (e.g., corn, grasses), can help maintain vegetative cover and soil health while natural microbial degradation occurs. ncsu.edu
Enhanced Rhizosphere Degradation: The area of soil surrounding plant roots (the rhizosphere) is rich in microbial activity. Plants can release exudates that stimulate the growth of microbes capable of degrading herbicides, a process known as phytostimulation. awsjournal.org
Phytoremediation Strategies for Herbicide Contamination
| Strategy | Description | Example Plants |
|---|---|---|
| Phytoextraction / Bioaccumulation | Plants take up and accumulate the herbicide in their tissues. The plants are then harvested and removed. | Sunflowers, peas, radishes. oregonstate.edu |
| Phytostimulation | Plant roots release substances that enhance microbial activity and degradation of the herbicide in the soil. | Grasses and other high-biomass crops that stimulate a healthy rhizosphere. ncsu.edu |
| Cultivation of Resistant Plants | Growing plants not affected by the herbicide to aid soil recovery while natural attenuation proceeds. | Corn, sudangrass, ornamental grasses, lilies. ncsu.eduoregonstate.edu |
Integrated Remediation Frameworks for Complex Contamination Scenarios
For many contaminated sites, a single remediation technology is insufficient to meet cleanup goals. mdpi.com Integrated remediation frameworks, which combine multiple technologies, are often necessary to address complex scenarios involving different contaminant phases and concentrations across a site. researchgate.net
A common integrated approach involves:
Source Zone Treatment: Employing aggressive technologies like in-situ chemical oxidation (ISCO), a form of AOP, or thermal treatment to rapidly reduce high contaminant concentrations in the source area. itrcweb.org
Plume Management: Using less intensive methods such as adsorption barriers (e.g., permeable reactive barriers with activated carbon) or biostimulation to manage the dissolved contaminant plume migrating away from the source. itrcweb.orgepa.gov
Monitored Natural Attenuation (MNA): Relying on naturally occurring processes of degradation and dispersion to manage residual, low-level contamination, with regular monitoring to ensure effectiveness. mdpi.com
For a site contaminated with 2,4,5-T-1-octyl ester, an integrated framework might involve an initial AOP treatment to rapidly degrade the "hot spot" contamination, followed by the application of biochar to the soil to adsorb residual contamination and prevent further migration. researchgate.net Concurrently, biostimulation could be implemented to enhance the long-term microbial degradation of the remaining 2,4,5-T. wikipedia.org This layered, multi-technology approach provides a robust strategy for effectively managing and remediating complex herbicide contamination. mdpi.com
Research Directions in Cost-Effective and Sustainable Remediation Techniques
The environmental persistence of 2,4,5-T and its derivatives, such as this compound, necessitates the development of remediation strategies that are not only effective but also economically viable and environmentally sustainable. Current research is focused on moving away from traditional, often harsh, physicochemical methods toward greener technologies. These emerging techniques aim to mineralize the herbicide into benign substances like carbon dioxide and water, offering a more holistic approach to site cleanup. mdpi.com Key areas of investigation include bioremediation, advanced oxidation processes (AOPs), and the use of novel adsorbent materials.
Bioremediation: This approach harnesses biological organisms, primarily microorganisms and plants, to degrade or detoxify contaminants. researchgate.netmdpi.com It is considered a cost-effective and eco-friendly alternative to conventional methods. nih.gov
Fungal and Bacterial Degradation: A significant body of research highlights the potential of various microbial strains to break down 2,4,5-T. The white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to extensively biodegrade 2,4,5-T, converting 62% of it to CO2 in aqueous cultures over 30 days. uni.edu This fungus utilizes powerful extracellular enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, to initiate the breakdown of the herbicide's stable chemical structure. nih.gov Other fungal species, including Rigidoporus sp. FMD21, Fusarium sp., and Verticillium sp., have also been identified as effective degraders of 2,4,5-T. nih.govresearchgate.net The degradation process in Rigidoporus sp. is linked to enzymes like laccase and cytochromes P450. nih.govmdpi.com Bacterial strains also play a crucial role. Pseudomonas cepacia has shown remarkable efficacy, removing over 99% of 2,4,5-T from soil at a concentration of 1 mg/g within one week and detoxifying heavily contaminated soil to the point of supporting plant life. nih.govnih.govresearchgate.net Under anaerobic conditions, microbial consortia from freshwater sediments have been shown to completely degrade 2,4,5-T through processes of reductive dechlorination, with microbes like Dehalobacter playing a key role. nih.govfigshare.com
Phytoremediation: This technique uses plants to remove, degrade, or contain environmental contaminants. researchgate.net It is an inexpensive and environmentally friendly strategy that can be applied in situ. researchgate.net Research into endophyte-assisted phytoremediation, where bacteria living within plant tissues contribute to the breakdown of pollutants, shows promise for enhancing the cleanup of phenoxy herbicides. nih.gov The plants' root systems and associated microbes work together in a process known as rhizodegradation to break down contaminants in the soil. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive radicals, primarily hydroxyl radicals (•OH), to destroy organic pollutants. mdpi.com These methods are of interest for their rapid reaction rates and ability to mineralize persistent compounds. nih.gov Research has shown that combining UV radiation with hydrogen peroxide (UV/H2O2) or ozone (UV/O3) can be highly effective. mdpi.comresearchgate.net The photo-Fenton process, which uses iron salts, hydrogen peroxide, and UV light, has demonstrated degradation efficiencies of 90-100% for similar herbicides. nih.gov While effective, the high energy costs associated with some AOPs are a key consideration for sustainable application. nih.gov
Adsorption using Low-Cost Materials: Adsorption is a surface process where a contaminant adheres to the surface of a material. nih.gov This technique is valued for its cost-effectiveness, flexibility, and simple operation. nih.govnih.gov Research is increasingly focused on using low-cost, widely available materials as adsorbents.
Biochar: Produced from the pyrolysis of agricultural waste like corncobs, rice straw, or wood chips, biochar is a promising adsorbent. mdpi.commdpi.com It can effectively remove phenoxy herbicides from water, with its adsorption capacity influenced by the source material and production temperature. mdpi.com Biochar also offers the co-benefit of improving soil quality. mdpi.com
Natural and Waste Materials: Other materials being investigated include lignite (B1179625) (brown coal), which can be used in its raw form to effectively adsorb phenoxy herbicides from aqueous solutions. deswater.comresearchgate.net Layered double hydroxides (LDHs), a type of synthetic clay, also show high adsorption capacities for these herbicides. nih.gov
The following tables summarize key research findings in these sustainable remediation areas.
Table 1: Comparison of Sustainable Remediation Techniques for 2,4,5-T and Related Compounds
| Remediation Technique | Mechanism | Key Research Findings & Advantages |
|---|---|---|
| Bioremediation (Fungal & Bacterial) | Microorganisms use the contaminant as a carbon and energy source, breaking it down via enzymatic pathways. nih.gov | Cost-effective and eco-friendly. nih.gov P. chrysosporium mineralized 62% of 2,4,5-T to CO2 in 30 days. uni.edu P. cepacia removed >99% of 2,4,5-T from soil in 1 week. nih.gov |
| Phytoremediation | Plants and associated rhizospheric/endophytic microbes take up, transform, and degrade contaminants. researchgate.net | Inexpensive and can be applied in-situ. researchgate.net Endophyte-assisted phytoremediation can enhance removal of phenoxy herbicides from soil. nih.gov |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to chemically mineralize pollutants. mdpi.com | Rapid degradation rates. Photo-Fenton processes can achieve 90-100% degradation. nih.gov Ozonation-based systems show high efficiency but can have high energy costs. nih.gov |
| Adsorption | Contaminants bind to the surface of adsorbent materials. nih.gov | Low-cost and simple operation. Biochar from agricultural waste and raw lignite are effective adsorbents for phenoxy herbicides. mdpi.comdeswater.com |
Table 2: Fungal Species with Demonstrated 2,4,5-T Degradation Capability
| Fungal Species | Key Degradation Findings | Relevant Enzymes |
|---|---|---|
| Phanerochaete chrysosporium | Capable of extensive mineralization of 2,4,5-T and its degradation product, 2,4,5-trichlorophenol (B144370). uni.edunih.gov | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) nih.gov |
| Rigidoporus sp. FMD21 | Demonstrates a positive correlation between laccase activity and the rate of 2,4,5-T degradation. nih.govresearchgate.net | Laccase, Cytochromes P450 (CYPs) nih.govmdpi.com |
| Fusarium sp. | Isolated from contaminated soil and confirmed to degrade 2,4,5-T, though the specific enzymes are not yet fully identified. nih.gov | To be determined. nih.gov |
Future Research Directions and Unaddressed Knowledge Gaps
In-depth Mechanistic Studies of Environmental Transformation under Varied Conditions
While it is generally understood that 2,4,5-T-1-octyl ester undergoes transformation in the environment through hydrolysis, photolysis, and microbial degradation, the precise mechanisms and kinetics of these processes under a range of environmental conditions are not well-defined. Esters of 2,4,5-T are known to be hydrolyzed to the parent acid, 2,4,5-T, and the corresponding alcohol. healthandenvironment.orgnih.gov The rate of this hydrolysis is influenced by pH and temperature, but specific rate constants for the 1-octyl ester across a spectrum of environmental scenarios are lacking. psu.eduresearchgate.netresearchgate.netnii.ac.jp
Future research should focus on:
Hydrolysis Kinetics: Detailed studies to determine the hydrolysis rate constants of this compound as a function of pH (acidic, neutral, and alkaline) and temperature. This would allow for more accurate predictions of its persistence in various aquatic environments.
Photodegradation Pathways: Elucidation of the primary photochemical reactions, quantum yields, and the identification of initial photoproducts under simulated and natural sunlight conditions. The influence of natural photosensitizers, such as humic acids, on the photodegradation rate should also be investigated. nih.govnih.gov
Microbial Degradation Mechanisms: Isolation and characterization of microbial consortia and specific strains capable of degrading this compound. This includes identifying the enzymatic pathways involved in the initial ester cleavage and the subsequent degradation of the 2,4,5-T molecule. nih.govepa.govfrontiersin.orgnih.govresearchgate.netresearchgate.net
| Parameter | Condition | Expected Outcome |
| pH | 3, 5, 7, 9 | Determination of acid and base-catalyzed hydrolysis rates. |
| Temperature | 10°C, 20°C, 30°C | Quantification of temperature-dependent degradation kinetics. |
| Sunlight | Simulated and natural | Identification of photoproducts and determination of photodegradation half-life. |
| Microbial Inoculum | Soil and water samples | Isolation of degrading microorganisms and elucidation of metabolic pathways. |
Long-Term Ecological Impact Assessments Beyond Acute Toxicity
The majority of ecotoxicological data for phenoxy herbicides focuses on the acute toxicity of the parent acid, 2,4,5-T. healthandenvironment.orgoregonstate.edu There is a significant lack of information regarding the long-term, chronic effects of this compound on non-target organisms and ecosystem functions. The long-term ecological impact of 2,4,5-T is generally considered low, but this is often in the context of its contaminant, TCDD. healthandenvironment.org
Future research should address:
Chronic Toxicity Studies: Long-term exposure studies on a variety of organisms representing different trophic levels, including soil microorganisms, invertebrates, aquatic plants, and fish. Endpoints should include survival, growth, reproduction, and sublethal effects. epa.govresearchgate.net
Ecosystem-Level Effects: Mesocosm or field-level studies to assess the impact of this compound on community structure, biodiversity, and key ecosystem processes such as nutrient cycling and decomposition. nih.gov
Bioaccumulation and Biomagnification Potential: While significant bioaccumulation of 2,4,5-T is not generally observed, the lipophilic nature of the 1-octyl ester might lead to different bioaccumulation patterns. healthandenvironment.orgfrontiersin.org Studies are needed to determine the bioconcentration factor (BCF) and potential for biomagnification of this compound in aquatic and terrestrial food webs. who.int
| Organism Group | Endpoint | Research Focus |
| Soil Microorganisms | Community structure, enzyme activity | Impact on microbial diversity and soil health. |
| Aquatic Invertebrates | Reproduction, growth | Chronic effects on sensitive life stages. |
| Fish | Early life stage development, reproductive success | Long-term impacts on fish populations. researchgate.netmdpi.com |
| Plants | Germination, growth | Effects on non-target terrestrial and aquatic plants. |
Development of Predictive Models for Environmental Fate and Transport in Complex Ecosystems
Predictive models are essential tools for assessing the potential exposure and risk of pesticides in the environment. However, there is a lack of specific models validated for predicting the environmental fate and transport of this compound in complex ecosystems. wikipedia.org
Future research efforts should be directed towards:
Model Parameterization: Experimental determination of key input parameters for fate and transport models, including soil-water partition coefficients (Koc), vapor pressure, and Henry's Law constant for this compound.
Model Development and Validation: Development and validation of multimedia environmental fate models that can simulate the transport and transformation of this compound in soil, water, and air compartments. These models should account for the specific properties of the ester and its degradation products.
Scenario Modeling: Application of validated models to predict the environmental concentrations of this compound and its metabolites under various agricultural and environmental scenarios to assess potential risks to sensitive ecosystems. ethz.ch
Investigation of Metabolite Formation and their Ecotoxicological Significance
The degradation of this compound leads to the formation of various metabolites, with 2,4,5-trichlorophenol (B144370) being a primary product of hydrolysis and photodegradation. nih.gov The environmental fate and toxicity of these metabolites are crucial for a complete risk assessment. The degradation of 2,4,5-T can also lead to the formation of dichlorophenols and chlorocatechols. taylorfrancis.com
Future research should focus on:
Metabolite Identification: Comprehensive identification and quantification of the major and minor metabolites of this compound formed under different environmental conditions (aerobic and anaerobic) and by various degradation pathways. mdpi.com
Ecotoxicity of Metabolites: Assessment of the acute and chronic toxicity of the identified metabolites to a range of non-target organisms. This is particularly important for chlorinated phenols and catechols, which can exhibit significant toxicity.
Persistence of Metabolites: Determination of the environmental persistence and fate of the primary metabolites to understand their potential for long-term environmental impact.
| Metabolite | Ecotoxicological Concern | Research Need |
| 2,4,5-Trichlorophenol | Known toxicity to aquatic organisms. | Detailed chronic toxicity and persistence studies. |
| Dichlorophenols | Varying levels of toxicity depending on the isomer. | Identification of specific isomers and their ecotoxicological profiles. |
| Chlorocatechols | Potential for increased toxicity compared to parent phenols. | Assessment of their formation and toxicity under relevant environmental conditions. |
Exploration of Novel and Environmentally Benign Degradation Technologies
Given the persistence of some chlorinated herbicides and their metabolites in the environment, there is a need to develop effective and environmentally friendly remediation technologies.
Future research should explore:
Advanced Oxidation Processes (AOPs): Investigation of the efficacy of AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis using materials like titanium dioxide (TiO2), for the complete mineralization of this compound and its toxic metabolites. psu.edunih.gov
Bioremediation Strategies: Development of practical bioremediation strategies, including bioaugmentation with specific degrading microorganisms and biostimulation of indigenous microbial populations, for the cleanup of contaminated soil and water. nii.ac.jpresearchgate.net
Integrated Approaches: Evaluation of the effectiveness of combining different technologies, such as photocatalysis followed by biological treatment, to achieve efficient and complete degradation of the target compound and its byproducts.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2,4,5-T-1-octyl ester in environmental samples?
- Methodological Answer : Liquid chromatography (LC) coupled with mass spectrometry (MS) is widely used due to its sensitivity for ester derivatives. Method validation should include recovery rates (80–120%) and calibration curves (R² ≥ 0.99) using spiked matrices. For example, studies on structurally similar esters like 2,4-D isooctyl ester employed LC to assess residues in soil and crops, ensuring minimal matrix interference .
Q. What are the key considerations for designing a toxicity study on this compound?
- Methodological Answer : Use controlled exposure groups (e.g., acute vs. chronic doses) and include negative/positive controls. Statistical power analysis should determine sample size (e.g., α = 0.05, β = 0.20). Follow guidelines for biochemical assays, such as measuring enzymatic inhibition (e.g., acetylcholinesterase for neurotoxicity) and ensuring reproducibility through triplicate trials .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters (e.g., molar ratios, catalyst type, temperature) in detail, adhering to IUPAC nomenclature. Include purity verification via nuclear magnetic resonance (NMR) and gas chromatography (GC). For novel compounds, provide spectral data (e.g., IR, HRMS) and compare with literature values for known analogs .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use fume hoods for volatile steps, wear nitrile gloves, and store the compound in airtight containers. Reference Safety Data Sheets (SDS) for LD₅₀ values and disposal guidelines. Emergency protocols should address dermal exposure (e.g., rinsing with 10% ethanol) .
Advanced Research Questions
Q. How can the Taguchi experimental design optimize synthesis parameters for this compound?
- Methodological Answer : Use orthogonal arrays (e.g., L9 for 4 parameters at 3 levels) to test variables like catalyst concentration, reaction time, and solvent polarity. Apply ANOVA to identify significant factors (e.g., catalyst type contributing >70% variance). For example, Taguchi optimization increased biodiesel ester yields to 96.7% by prioritizing catalyst concentration .
Q. How should researchers resolve discrepancies in degradation data for this compound across studies?
- Methodological Answer : Conduct meta-analysis by normalizing data (e.g., half-life to common units) and evaluating confounding variables (e.g., soil pH, microbial activity). Use regression models to identify outliers. For conflicting LC/MS results, cross-validate with GC or immunoassays to rule out matrix effects .
Q. What statistical models are suitable for analyzing the environmental half-life of this compound?
- Methodological Answer : Apply first-order kinetics (Ct = C₀e⁻ᵏᵗ) to calculate degradation rates. Use ANOVA to compare half-lives across matrices (e.g., water vs. soil). For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis). Confidence intervals (95%) should accompany mean values to address variability .
Q. How to validate a new analytical method for this compound in complex biological matrices?
- Methodological Answer : Assess precision (RSD < 5%), accuracy (spiked recovery 90–110%), and limit of detection (LOD ≤ 0.1 ppm). Compare results with established methods (e.g., EPA 8321 for phenoxy acids). Include inter-laboratory validation to ensure robustness .
Data Presentation and Interpretation Guidelines
- Tables/Figures : Use tables to compare degradation rates or synthesis yields across conditions (e.g., Table 1 in ). Figures should highlight trends (e.g., S/N ratio plots for parameter optimization).
- Statistical Reporting : Report p-values, effect sizes, and confidence intervals. For ANOVA, include F-statistics and degrees of freedom .
- Ethics and Reproducibility : Cite primary literature, avoid data duplication, and archive raw data in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
